AGN 193109 is a synthetic retinoid analog classified as a pan-retinoic acid receptor (RAR) antagonist. [ [], [] ] It exhibits high affinity for all three RAR subtypes (RARα, RARβ, and RARγ) with Kd values in the low nanomolar range. [ [], [] ] AGN 193109 is specifically designed to interact with RARs and does not bind to retinoid X receptors (RXRs). [ [], [] ] The compound serves as a valuable tool in scientific research for investigating the biological roles of retinoids and their receptors, particularly in the context of embryonic development, cell differentiation, and disease models.
Notably, AGN 193109 has been characterized as an inverse agonist in certain experimental contexts. [ [], [], [] ] This implies that it can actively repress basal transcriptional activity of RARs, in addition to blocking the effects of RAR agonists.
Compound Description: TTNPB is a synthetic retinoid and a potent agonist of retinoic acid receptors (RARs) []. It is frequently used in research to investigate the biological effects of RAR activation.
Relevance: TTNPB is often used in conjunction with AGN 193109 to study the antagonistic relationship between the two compounds. AGN 193109 effectively blocks the biological effects of TTNPB, including skin irritation and splenomegaly []. This antagonistic relationship highlights the role of AGN 193109 as a potent RAR antagonist.
All-trans-retinoic acid (ATRA)
Compound Description: All-trans-retinoic acid (ATRA) is a natural retinoid and a potent agonist of both RARs and retinoid X receptors (RXRs) []. It plays a critical role in cell growth, differentiation, and embryonic development.
Relevance: Similar to TTNPB, AGN 193109 acts as an antagonist to ATRA, inhibiting its biological effects in various cell types and experimental models [, , , , , ]. This further emphasizes the role of AGN 193109 as a potent and broad-spectrum antagonist of retinoid signaling pathways.
AGN 193836
Compound Description: AGN 193836 is a synthetic, highly potent and selective agonist for RARα [].
Relevance: In contrast to the broad-spectrum RAR antagonism displayed by AGN 193109, AGN 193836 demonstrates selectivity for a specific RAR subtype (RARα) []. Comparing the activities of these compounds helps to elucidate the distinct roles of individual RAR subtypes in various biological processes.
Compound Description: CD437 is a synthetic retinoid that can bind to and activate RARβ and RARγ []. It is a potent inducer of apoptosis in various cancer cell lines.
Relevance: Unlike AGN 193109, which generally inhibits apoptosis induced by retinoids, CD437 induces apoptosis through an RAR-independent mechanism []. This suggests distinct mechanisms of action for these two compounds despite their shared ability to interact with RARs.
CD2325
Compound Description: CD2325 is a synthetic retinoid that is structurally related to CD437 and displays similar potency in inducing apoptosis in certain cell lines [].
Relevance: Both CD2325 and AGN 193109 affect retinoid signaling pathways, but they exhibit different mechanisms and cellular outcomes []. These differences highlight the diverse pharmacological profiles and potential therapeutic applications of various synthetic retinoids.
9-cis-retinoic acid (9-cis RA)
Compound Description: 9-cis-retinoic acid (9-cis RA) is a natural retinoid and a pan-agonist for both RARs and RXRs [, ].
Relevance: In contrast to AGN 193109, which blocks RAR and RXR activation, 9-cis RA activates these receptors, leading to distinct biological effects [, ]. Comparing these compounds helps to dissect the specific roles of RAR and RXR activation versus inhibition in various cellular processes.
LG100268
Compound Description: LG100268 is a synthetic RXR-selective agonist [].
Relevance: Unlike AGN 193109, which can block both RAR and RXR activity, LG100268 selectively targets RXRs []. This selectivity makes LG100268 a valuable tool for dissecting the specific contributions of RXR signaling pathways in various biological contexts.
AGN 191701
Compound Description: AGN 191701 is a synthetic RXR-selective agonist [, ].
Relevance: AGN 191701 and AGN 193109 are structurally similar but exhibit opposing effects on RXR activity [, ]. AGN 191701 acts as an RXR agonist, while AGN 193109 acts as an antagonist for both RARs and RXRs. Comparing their effects helps to understand the biological consequences of selectively targeting RARs versus RXRs.
Ro 13-6298
Compound Description: Ro 13-6298 is a synthetic RAR-specific agonist [].
Relevance: Ro 13-6298 and AGN 193109 represent opposite ends of the spectrum regarding RAR activity modulation []. Understanding their distinct activities helps to dissect the roles of RAR activation versus inhibition in various physiological and pathological processes.
AGN 190727
Compound Description: AGN 190727 is a structural isomer of the RAR-specific agonist AGN 190121, but it does not activate either RARs or RXRs [].
Relevance: As an inactive structural analog of AGN 190121, AGN 190727 serves as a valuable negative control in experiments investigating the specific effects of RAR activation []. In contrast to AGN 193109, which actively blocks RAR activity, AGN 190727 does not directly interact with RARs or RXRs, making it useful for controlling for potential off-target effects.
N-(4-hydroxyphenyl)retinamide (4HPR)
Compound Description: 4HPR (fenretinide) is a synthetic retinoid derivative known to induce apoptosis in various cancer cells [, ]. It exhibits low affinity for RARs and RXRs.
Relevance: 4HPR and AGN 193109 both affect cellular processes regulated by retinoids, but their mechanisms of action differ [, ]. 4HPR primarily induces apoptosis through a mechanism independent of direct RAR or RXR binding, while AGN 193109 exerts its effects primarily through direct antagonism of these receptors.
N-(2-carboxyphenyl)retinamide (2CPR)
Compound Description: 2CPR is a synthetic retinamide that demonstrates potent growth inhibitory effects in some cancer cells, including those of the head and neck and lung [].
Relevance: Unlike 4HPR, the growth inhibitory effects of 2CPR can be suppressed by AGN 193109, suggesting that 2CPR might act through RARs []. This contrasts with the primarily RAR-independent activity of 4HPR, highlighting the diverse mechanisms of action among synthetic retinoids.
R115866
Compound Description: R115866 is a compound that inhibits the cytochrome P450 (CYP)-mediated metabolism of all-trans-retinoic acid (RA), thereby increasing endogenous RA levels [].
Relevance: In contrast to AGN 193109, which directly antagonizes RARs, R115866 indirectly enhances RA signaling by inhibiting RA metabolism []. This leads to increased RA levels and subsequent activation of RARs.
4-diethylamino benzaldehyde (DEAB)
Compound Description: DEAB is an inhibitor of retinoic acid biosynthesis [].
Relevance: DEAB and AGN 193109 both inhibit retinoic acid signaling but act at different points in the pathway []. DEAB prevents the synthesis of retinoic acid, while AGN 193109 directly blocks RARs.
BMS 195614
Compound Description: BMS 195614 is a selective RARα antagonist [].
BMS 493
Compound Description: BMS 493 is a pan-RAR inverse agonist [].
Relevance: Both BMS 493 and AGN 193109 can inhibit RAR signaling, but they differ in their mechanism of action []. BMS 493 acts as an inverse agonist, stabilizing the receptor in its inactive conformation, whereas AGN 193109 is a competitive antagonist that blocks agonist binding.
Norbixin
Compound Description: Norbixin is a naturally occurring apocarotenoid with anti-inflammatory and anti-angiogenic properties []. It acts as an antagonist of both PPARs and RXRs.
Relevance: Although norbixin is structurally distinct from AGN 193109, both compounds can modulate the activity of nuclear receptors involved in retinoid signaling []. Comparing their activities can provide insights into the complex interplay between different nuclear receptor pathways.
AGN195393
Compound Description: AGN195393 is a synthetic RXR-selective antagonist [].
13-cis-retinoic acid (13-cis RA)
Compound Description: 13-cis-retinoic acid (13-cis RA) is a natural retinoid and a clinically used drug (isotretinoin) primarily known for its use in treating severe acne [, ]. It can be converted to both RAR and RXR agonists.
Relevance: Similar to ATRA, AGN 193109 can antagonize the effects of 13-cis RA [, ], further emphasizing its broad-spectrum activity against both natural and synthetic retinoids. Understanding the interplay between these compounds is crucial for developing strategies to manage the potential side effects of retinoid-based therapies.
Classification
Chemical Name: 4-[2-[5,6-Dihydro-5,5-dimethyl-8-(4-methylphenyl)-2-naphthalenyl]ethynyl]benzoic acid
CAS Number: 171746-21-7
Molecular Weight: 392.49 g/mol
Purity: ≥98% (HPLC)
Biological Activity: High-affinity antagonist for retinoic acid receptors (Kd values of 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ) with no significant affinity for retinoic X receptors.
Synthesis Analysis
The synthesis of AGN 193109 involves several key steps that typically utilize organic chemistry techniques. While specific proprietary methods may vary among manufacturers, the general approach includes:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives and appropriate alkylation agents.
Reactions:
Alkyne Formation: The introduction of the ethynyl group is achieved through Sonogashira coupling reactions.
Functionalization: Subsequent steps involve functionalizing the naphthalene ring to introduce the benzoic acid moiety.
Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure the desired purity level of ≥98%.
Technical Parameters
Solvent Systems: Common solvents may include dimethyl sulfoxide or other polar aprotic solvents during various reaction phases.
Temperature Control: Reactions are often conducted under controlled temperatures to optimize yield and minimize side reactions.
Molecular Structure Analysis
The molecular structure of AGN 193109 can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Key features include:
Core Structure: The compound features a complex polycyclic structure with multiple rings that contribute to its biological activity.
Functional Groups: The presence of an ethynyl group and a carboxylic acid enhances its interaction with retinoic acid receptors.
AGN 193109 participates in various chemical reactions primarily related to its function as a retinoic acid receptor antagonist:
Antagonistic Action: It effectively inhibits the transcriptional activity mediated by retinoic acid receptors, thereby altering gene expression profiles in target cells.
Differentiation Modulation: In embryonic stem cells, AGN 193109 promotes differentiation into paraxial mesoderm, which is critical for proper embryonic development.
Calcification Suppression: In cardiovascular smooth muscle cells, it suppresses calcification processes, indicating potential therapeutic applications in vascular diseases.
Technical Details
Concentration Used in Studies: Common concentrations for experimental applications range from 1 µM to higher depending on the specific biological assay being conducted.
Mechanism of Action
The mechanism by which AGN 193109 exerts its effects involves:
Binding Affinity: Its high binding affinity for RARs leads to competitive inhibition of retinoic acid binding, preventing receptor activation.
Transcriptional Regulation: By inhibiting RARs, AGN 193109 disrupts downstream signaling pathways that are normally activated by retinoic acid, thus influencing gene expression involved in cell differentiation and proliferation.
Relevant Data
Research indicates that AGN 193109 effectively reduces the expression of genes activated by retinoic acid in various cell types, including human ectocervical epithelial cells.
Physical and Chemical Properties Analysis
AGN 193109 exhibits several notable physical and chemical properties:
Appearance: Typically presented as a solid powder.
Solubility: Soluble in dimethyl sulfoxide and other organic solvents but poorly soluble in water.
Stability: Stable under recommended storage conditions (typically at -20°C) but may degrade under prolonged exposure to light or moisture.
Additional Properties
Melting Point: Specific melting point data may vary but is generally determined during synthesis characterization.
Applications
AGN 193109 has several scientific applications due to its unique properties:
Research Tool in Developmental Biology: Used to study the role of retinoic acid signaling in embryonic development and differentiation processes.
Potential Therapeutics for Cardiovascular Diseases: Its ability to suppress vascular smooth muscle cell calcification suggests possible applications in treating cardiovascular conditions.
Cancer Research: Investigated for its potential role in modulating tumorigenesis through retinoid signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Abeprazan is under investigation in clinical trial NCT04341454 (Study to Evaluate the Efficacy and Safety of DWP14012 in Patients With Acute or Chronic Gastritis).
ABI-011, also known as NAB-5404; NTB-011, is a novel thiocolchicine dimer with antitubulin and topisomerase 1 inhibitor. ABI-011 significantly inhibited new microvessel formation and disrupted established microvessels even at the dose of 0.01 µg/ml. In the chicken embryonic CAM assay, ABI-011 demonstrated potent antiangiogenic activity in a concentration-dependent manner, with over 90% inhibition at 5 µg without affecting viability. ABI-011 exhibited potent and specific antiangiogenic and vascular disrupting activities both in vitro and in vivo. ABI-011 was determined to be a more potent vascular disrupting antitumor agent with better therapeutic index than CA4P.
Sabizabulin is an orally bioavailable, small molecule tubulin inhibitor, with potential antineoplastic, antiviral and anti-inflammatory activities. Upon oral administration, sabizabulin binds to the colchicine-binding site of alpha- and beta-tubulin subunits of microtubules and crosslinks the microtubules, thereby inhibiting microtubule polymerization in tumor blood vessel endothelial cells and tumor cells. This blocks the formation of the mitotic spindle and leads to cell cycle arrest at the G2/M phase. As a result, this agent disrupts the tumor vasculature, tumor blood flow, deprives tumor cells of nutrients, and induces apoptosis. In addition, as microtubules plays an important role in intracellular transport, the inhibition of its polymerization may disrupt the transport of the androgen receptor (AR) into the cell nucleus, as well as virus trafficking around the cell. This may decrease viral replication and assembly. Inhibition of tubulin polymerization may also inhibit the release of pro-inflammatory cytokines and disrupt inflammatory cell activities. Sabizabulin is not a substrate of P-glycoprotein (Pgp), an efflux pump that when overexpressed, may confer resistance to taxane agents.
Yellowish resinous powder. (NTP, 1992) Abietic acid is an abietane diterpenoid that is abieta-7,13-diene substituted by a carboxy group at position 18. It has a role as a plant metabolite. It is an abietane diterpenoid and a monocarboxylic acid. It is a conjugate acid of an abietate. Abietic acid is a natural product found in Pinus densiflora, Ceroplastes pseudoceriferus, and other organisms with data available.